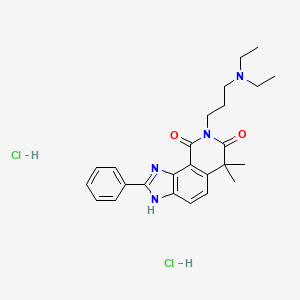
AR-LH31
Übersicht
Beschreibung
AR-LH31 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core and several functional groups that contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of AR-LH31 typically involves multiple steps, including the formation of the imidazoisoquinoline core and the introduction of the diethylamino, dimethyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
AR-LH31 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Industry: The compound can be utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, AR-LH31 stands out due to its unique structural features and functional groups Similar compounds include other imidazoisoquinoline derivatives, which may have different substituents and functional groups
Eigenschaften
CAS-Nummer |
69835-39-8 |
|---|---|
Molekularformel |
C25H32Cl2N4O2 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
8-[3-(diethylamino)propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione;dihydrochloride |
InChI |
InChI=1S/C25H30N4O2.2ClH/c1-5-28(6-2)15-10-16-29-23(30)20-18(25(3,4)24(29)31)13-14-19-21(20)27-22(26-19)17-11-8-7-9-12-17;;/h7-9,11-14H,5-6,10,15-16H2,1-4H3,(H,26,27);2*1H |
InChI-Schlüssel |
MSZMZKUZIWGHEN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
69835-39-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-(3-diethylaminopropyl)-6,6-dimethyl-(2-phenyl-1H-imidazo(4,5h))isoquinoline-7,9-(6H)-dione AR-LH 31 AR-LH-31 AR-LH31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















